(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one
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Overview
Description
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring with a phenyl group and a phenylmethylidene group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one typically involves the condensation of benzaldehyde with a suitable furan derivative under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The phenyl and phenylmethylidene groups can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine: The compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one and its derivatives is largely dependent on their specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
- (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one
- (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-2-one
- (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrothiophene-3-one
Comparison: While these compounds share a similar core structure, the presence of different functional groups or heteroatoms can significantly influence their chemical and physical properties For instance, the replacement of the oxygen atom in the furan ring with a sulfur atom in the thiophene derivative can alter the compound’s reactivity and stability
Properties
IUPAC Name |
(2E)-2-benzylidene-5-phenylfuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-12H/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMSXPZVHJEJS-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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